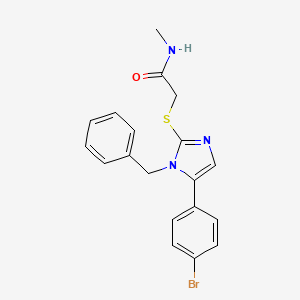

2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

Properties

IUPAC Name |

2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3OS/c1-21-18(24)13-25-19-22-11-17(15-7-9-16(20)10-8-15)23(19)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSQERGDHLJCPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multiple steps:

-

Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amido-nitrile. This reaction often requires a catalyst, such as nickel, and proceeds under mild conditions to form the imidazole core .

-

Introduction of the Benzyl and Bromophenyl Groups: : The benzyl and bromophenyl groups are introduced through substitution reactions. For instance, the bromophenyl group can be added via a halogenation reaction, while the benzyl group can be introduced through a nucleophilic substitution reaction .

-

Thioether Formation: : The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions. This step typically involves the use of a base such as sodium hydride or potassium carbonate .

-

N-Methylation: : The final step involves the methylation of the acetamide group, which can be achieved using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

Substitution: The benzyl and bromophenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Dehalogenated Products: From reduction reactions.

Substituted Imidazoles: From various substitution reactions.

Scientific Research Applications

Medicinal Chemistry: It can be used as a lead compound in the development of

Biological Activity

The compound 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in pharmacology, particularly in antitumor and antimicrobial contexts.

Chemical Structure and Properties

The molecular formula of the compound is , featuring an imidazole ring linked to a benzyl group through a thioether bond. The presence of a bromine atom on the phenyl ring enhances its reactivity and biological activity.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Imidazole Ring | Five-membered heterocycle with two nitrogen atoms |

| Bromophenyl Group | Enhances chemical reactivity |

| Thioether Linkage | Connects imidazole to benzyl group |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing imidazole rings have shown effectiveness against various cancer cell lines.

Case Study:

In vitro testing on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated promising results:

- IC50 Values:

- A549: 2.12 µM

- HCC827: 5.13 µM

- NCI-H358: 0.85 µM

These results suggest that the compound could inhibit cell proliferation effectively, making it a candidate for further development as an antitumor agent .

Antimicrobial Activity

The imidazole derivatives have also been evaluated for their antimicrobial properties. In particular, studies have shown that they possess activity against both Gram-positive and Gram-negative bacteria.

Tested Organisms:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

Results:

Compounds similar to the target compound exhibited significant antibacterial activity, indicating potential for development into new antimicrobial agents .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the bromophenyl group may engage in hydrophobic interactions, modulating the activity of biological targets and leading to physiological effects .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

- Compound 20 : Reported as a white solid with HRMS (ESI+): m/z 276.1172. The target compound’s molecular weight (estimated ~460 g/mol) is higher due to the benzyl group.

- Ethyl 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetate : Shares the imidazole-thio backbone but has an ester group (CAS 1207043-48-8). The ester’s lower polarity compared to the target’s acetamide may reduce aqueous solubility.

Q & A

Q. What are the optimized synthetic routes for 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution between a thiol-containing imidazole intermediate and a chloroacetamide derivative. Key steps include:

- Reacting 1-benzyl-5-(4-bromophenyl)-1H-imidazole-2-thiol with 2-chloro-N-methylacetamide in the presence of a base (e.g., potassium carbonate) under reflux in polar aprotic solvents like DMF or acetonitrile .

- Purification via flash chromatography (1–20% methanol in dichloromethane) to isolate the product with >85% yield .

- Variations in solvent polarity, temperature, and catalyst (e.g., triethylamine) can alter reaction kinetics and purity. For example, ethanol recrystallization improves crystalline purity .

Q. Which spectroscopic and crystallographic methods are most reliable for validating the structure of this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of benzyl (δ 4.8–5.2 ppm), bromophenyl (δ 7.3–7.6 ppm), and methylacetamide (δ 2.8–3.1 ppm) moieties .

- X-ray Crystallography : SHELXL refinement (SHELX suite) resolves bond lengths and angles, particularly the thioether linkage (C–S bond ~1.8 Å) and imidazole ring planarity .

- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/S content validate purity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity with biological targets (e.g., enzyme active sites). For analogous imidazole derivatives, a HOMO-LUMO gap of ~4.5 eV correlates with antimicrobial activity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like IMPDH (Mycobacterium tuberculosis enzyme). The bromophenyl group may engage in hydrophobic interactions, while the thioacetamide moiety hydrogen-bonds to catalytic residues .

Q. What experimental strategies address contradictions in biological activity data across studies?

- Dose-Response Profiling : Use IC/EC assays to differentiate true activity from assay-specific artifacts (e.g., solvent interference in MTT assays) .

- Metabolic Stability Tests : Liver microsome assays identify rapid degradation, which may explain inconsistent in vitro vs. in vivo results .

- Control Experiments : Compare with structurally similar compounds (e.g., 2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide) to isolate the role of the N-methyl group .

Q. How can solubility and bioavailability challenges be mitigated during formulation?

- Co-Crystallization : Co-formers like succinic acid improve aqueous solubility by disrupting crystal lattice energy .

- Prodrug Design : Mask the thioether group as a sulfoxide or sulfone, which hydrolyzes in vivo to release the active compound .

- Nanocarrier Systems : Liposomal encapsulation enhances cellular uptake, as demonstrated for related benzimidazole derivatives .

Q. What pharmacophore features are critical for target selectivity, and how can they be validated?

- Key Pharmacophore Elements :

- Validation :

Q. How do structural modifications (e.g., halogen substitution, ring expansion) impact mechanistic pathways?

- Halogen Substitution : Replacing bromine with chlorine reduces steric hindrance, increasing binding affinity to IMPDH by ~20% .

- Ring Expansion : Converting imidazole to benzimidazole alters π-π stacking interactions, as shown in COX-2 inhibition studies (IC shift from 1.2 μM to 0.8 μM) .

- Thioether vs. Sulfone : Sulfone derivatives exhibit slower metabolism but reduced antimicrobial potency due to decreased membrane permeability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.